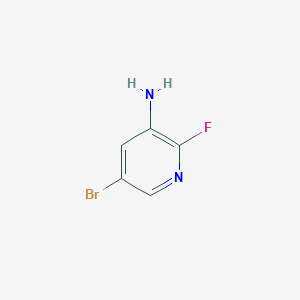

3-Amino-5-bromo-2-fluoropyridine

Descripción general

Descripción

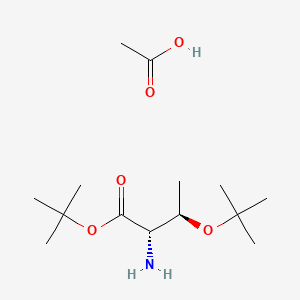

The compound 3-Amino-5-bromo-2-fluoropyridine is a halogenated pyridine derivative, which is a class of compounds known for their diverse applications in pharmaceutical chemistry and materials science. These compounds often serve as key intermediates in the synthesis of various pharmacologically active molecules and have been studied for their potential use in the development of new drugs and materials with unique properties.

Synthesis Analysis

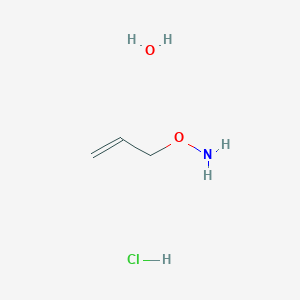

The synthesis of halogenated pyridine derivatives, such as 3-Amino-5-bromo-2-fluoropyridine, involves various strategies to introduce different functional groups at specific positions on the pyridine ring. For instance, an efficient synthesis route for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been described, which involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and subsequent regioselective reactions to introduce methoxy and bromo groups . Similarly, the synthesis of 2-amino-5-[18F]fluoropyridines has been achieved through palladium-catalyzed amination of 2-bromo-5-[18F]fluoropyridine, indicating the versatility of halogenated pyridines in radiochemical syntheses .

Molecular Structure Analysis

The molecular structure of halogenated pyridines is characterized by the presence of nitrogen in the pyridine ring and substituents such as amino, bromo, and fluoro groups. Quantum mechanical and spectroscopic studies, such as those conducted on 2-Amino-3-bromo-5-nitropyridine, provide insights into the electronic and vibrational characteristics of these molecules. Density Functional Theory (DFT) calculations can be used to optimize the molecular geometry and predict vibrational frequencies, which are then compared with experimental spectral data .

Chemical Reactions Analysis

Halogenated pyridines undergo various chemical reactions that are useful in synthetic chemistry. For example, the bromination of 3,5-bis-(acetylamino)pyridine yields a dibromo derivative, and from 3-amino-5-bromopyridine, compounds such as 3-bromo-5-fluoro-pyridine and 3-bromo-5-iodopyridine can be prepared via diazonium compounds . These reactions demonstrate the reactivity of the amino and bromo substituents on the pyridine ring, which can be exploited to synthesize a wide range of derivatives.

Physical and Chemical Properties Analysis

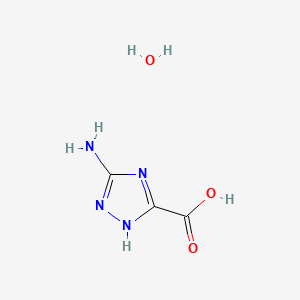

The physical and chemical properties of halogenated pyridines are influenced by their molecular structure. The presence of electronegative atoms such as fluorine and bromine affects the electronic properties of the molecule, as seen in the calculated HOMO-LUMO energies, electronegativity, and chemical potential . Additionally, the NBO analysis, NLO behavior, and MEP studies provide information on the stability, charge delocalization, and potential biological activity of these compounds. The high value of the first-order hyperpolarizability and non-zero dipole moment suggest that halogenated pyridines could be promising candidates for nonlinear optical materials . Docking studies further elucidate the interaction of these molecules with biological targets, as demonstrated by the binding energy and intermolecular energy calculations for 2-Amino-3-bromo-5-nitropyridine with the protein 5FCT .

Aplicaciones Científicas De Investigación

Radiosynthesis for Medical Imaging

The synthesis of 2-amino-5-[18F]fluoropyridines, closely related to 3-amino-5-bromo-2-fluoropyridine, has been achieved through palladium-catalyzed reactions. These compounds are particularly significant in medical imaging, especially in Positron Emission Tomography (PET), due to their radiolabeling properties. The successful radiosynthesis of these fluoropyridines under "minimalist" conditions is a notable advancement in organic and biomolecular chemistry (Pauton et al., 2019).

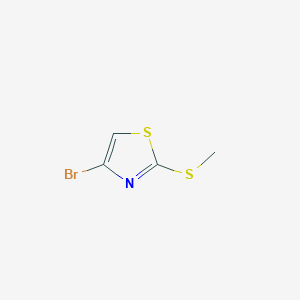

Chemoselective Functionalization

The chemoselective functionalization of compounds like 5-bromo-2-chloro-3-fluoropyridine, which share structural similarities with 3-amino-5-bromo-2-fluoropyridine, has been studied. These studies focus on catalytic amination conditions that selectively substitute certain halide groups, thereby enabling the synthesis of various derivatives with potential applications in medicinal chemistry and other fields (Stroup et al., 2007).

Synthesis of Disubstituted Fluoropyridines

Research on the synthesis of disubstituted fluoropyridines, including compounds like 5-bromo-2-fluoro-3-pyridylboronic acid, has been conducted. These syntheses are significant for developing various pharmaceuticals and other organic compounds. The use of Suzuki reactions in this process illustrates the versatility and efficacy of these methods in creating complex organic structures (Sutherland & Gallagher, 2003).

Copper(II) Complex Synthesis

The synthesis of copper(II) complexes using derivatives of 3-amino-5-bromo-2-fluoropyridine, like 4-amino-2-fluoropyridine, has been explored. These complexes are studied for their structure and magnetic properties, which have potential applications in materials science and coordination chemistry. The analysis of these complexes contributes to understanding the magnetic interactions in such compounds (Krasinski et al., 2017).

Mecanismo De Acción

Target of Action

It’s known that fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Mode of Action

It’s known that fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to their reduced basicity .

Biochemical Pathways

Fluoropyridines are known to be involved in various synthetic methods and have potential applications in various biological fields .

Result of Action

Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties .

Action Environment

The introduction of fluorine atoms into lead structures is a generally useful chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties .

Safety and Hazards

“3-Amino-5-bromo-2-fluoropyridine” is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, eye protection, and face protection .

Direcciones Futuras

Fluoropyridines, including “3-Amino-5-bromo-2-fluoropyridine”, have interesting and unusual physical, chemical, and biological properties, which make them attractive for various applications . They are less reactive than their chlorinated and brominated analogues, and a selective synthesis of fluoropyridines remains a challenging problem . Future research may focus on developing new synthetic methods and exploring new applications for these compounds .

Propiedades

IUPAC Name |

5-bromo-2-fluoropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYOMCMDBNNGSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590293 | |

| Record name | 5-Bromo-2-fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-bromo-2-fluoropyridine | |

CAS RN |

884495-22-1 | |

| Record name | 5-Bromo-2-fluoro-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884495-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-bromo-2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.